![molecular formula C17H12ClN3O3 B2906501 N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 1798406-92-4](/img/structure/B2906501.png)
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
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Overview
Description
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, also known as BCNPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide depends on its specific application. In anticancer studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antifungal and antimicrobial studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been found to disrupt the cell membrane of fungi and bacteria, leading to cell death. In materials science, the mechanism of action of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide involves its ability to act as a building block for the synthesis of functional materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide depend on its specific application. In anticancer studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been shown to inhibit the growth of cancer cells and induce cell death. In antifungal and antimicrobial studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been found to exhibit potent antifungal and antimicrobial activity. In materials science, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been used to synthesize functional materials with unique optical and electronic properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide in lab experiments include its high purity, stability, and versatility. N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide can be easily modified to produce derivatives with different properties, making it a valuable tool for scientific research. However, the limitations of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide include its potential toxicity and limited solubility in organic solvents.
Future Directions
The future directions of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide research are numerous and diverse. Some potential areas of research include the development of new anticancer agents based on N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, the synthesis of novel materials using N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide as a building block, and the exploration of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide as a fluorescent probe for the detection of other analytes. Additionally, the potential applications of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide in other fields, such as catalysis and energy storage, should be investigated.
Synthesis Methods
The synthesis of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide involves the reaction of benzylamine with 3-chloro-4-nitrobenzaldehyde to form N-benzyl-3-(3-chloro-4-nitrophenyl)prop-2-enamide. This compound is then subjected to a Knoevenagel condensation reaction with malononitrile to produce N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide. The synthesis method of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been optimized to obtain high yields and purity.
Scientific Research Applications
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been investigated for its anticancer, antifungal, and antimicrobial properties. In materials science, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been used as a building block for the synthesis of functional materials. In analytical chemistry, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been employed as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-9-13(6-7-16(15)21(23)24)8-14(10-19)17(22)20-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJWMJZUOAEKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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